N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that features a naphthalene ring, a benzoxazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves multiple steps. One common approach is to start with the chlorination of naphthalene to produce 5-chloronaphthalene. This intermediate is then subjected to a series of reactions to introduce the benzoxazole ring and the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced.
Scientific Research Applications
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
- **N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamide
- **N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
Uniqueness
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C25H17ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-5-2-6-16(13-15)24(29)27-17-11-12-23-22(14-17)28-25(30-23)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
LHHMBYVZFCKRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.